molecular formula C16H24ClNO3 B2829500 N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride CAS No. 1048673-90-0

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride

Cat. No.: B2829500
CAS No.: 1048673-90-0
M. Wt: 313.82
InChI Key: ZOCFEJGNVGCQCU-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an allyloxy group, a methoxybenzyl group, and a tetrahydrofuran-2-ylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(allyloxy)-3-methoxybenzyl alcohol: This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of N-(tetrahydrofuran-2-ylmethyl)amine: This intermediate is prepared by reacting tetrahydrofuran with formaldehyde and ammonium chloride under acidic conditions.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amine. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The methoxybenzyl group can be reduced to a benzyl alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the methoxybenzyl group can produce benzyl alcohol.

Scientific Research Applications

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The allyloxy and methoxybenzyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tetrahydrofuran-2-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(allyloxy)-3-methoxybenzyl]-N-methylamine hydrochloride
  • N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-3-ylmethyl)amine hydrochloride
  • N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydropyran-2-ylmethyl)amine hydrochloride

Uniqueness

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride is unique due to the specific positioning of the tetrahydrofuran-2-ylmethyl group, which can influence its reactivity and interaction with biological targets. This structural feature may provide advantages in terms of selectivity and potency compared to similar compounds.

Properties

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-3-8-20-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-19-14;/h3,6-7,10,14,17H,1,4-5,8-9,11-12H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFEJGNVGCQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2CCCO2)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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